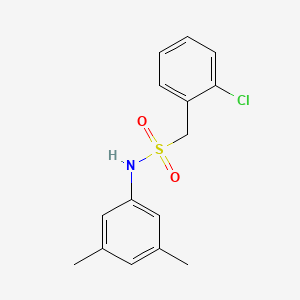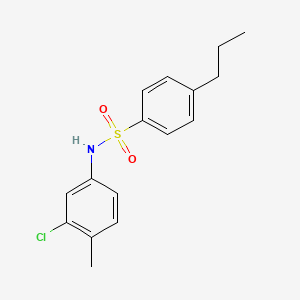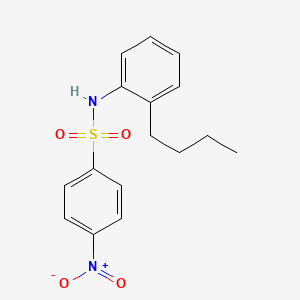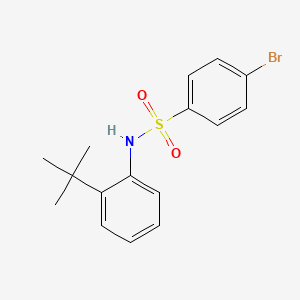![molecular formula C21H25N5OS2 B10972602 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-{[5-(propan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10972602.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-{[5-(propan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound featuring a triazole and thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled through a series of reactions involving thiolation and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole or thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-[(4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE
- 2-[(4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO]-1-(4-FLUOROPHENYL)ETHANONE .
Uniqueness
What sets 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE apart is its unique combination of triazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C21H25N5OS2 |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(5-propan-2-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H25N5OS2/c1-6-9-26-19(13(2)3)24-25-21(26)29-12-18(27)23-20-22-17(11-28-20)16-8-7-14(4)15(5)10-16/h6-8,10-11,13H,1,9,12H2,2-5H3,(H,22,23,27) |
Clé InChI |
RUVYCEPEUWPOPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3CC=C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B10972532.png)
![2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B10972541.png)

![3-{[3-(Cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10972552.png)
![3-fluoro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10972559.png)
![1-[(2-chlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10972564.png)
![N-[3-(phenylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B10972579.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B10972587.png)

![2-[1-(2,4-difluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972592.png)
![N-[1-(furan-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B10972597.png)
![(3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone](/img/structure/B10972609.png)
